4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
Description
4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a substituted biphenyl derivative characterized by a hydroxy group at the 4-position, methyl groups at the 3' and 5' positions, and a carbaldehyde functional group at the 3-position of the biphenyl scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structure allows for diverse reactivity, including participation in condensation, oxidation, and cross-coupling reactions .
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVPLYBHUXMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685067 | |
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-30-6 | |
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method couples a boronic acid derivative with a halogenated aromatic ring. For example:
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Boronated precursor : 3-Bromo-4-hydroxybenzaldehyde
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Halogenated partner : 3,5-Dimethylphenylboronic acid
Reaction conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: Na₂CO₃ (2 equiv)
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Solvent: Toluene/EtOH (4:1)
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Temperature: 80°C, 12 h
The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Functional Group Introduction and Modification
Hydroxylation at Position 4
Direct hydroxylation is challenging due to steric and electronic factors. Two approaches are viable:
Aldehyde Installation at Position 3
The aldehyde group is introduced via:
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Vilsmeier-Haack Reaction :
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Oxidation of Primary Alcohols :
Methyl Group Introduction at 3' and 5' Positions
Methyl groups are incorporated via:
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Friedel-Crafts Alkylation :
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Directed Ortho-Metalation :
Integrated Synthetic Routes
Route A: Sequential Coupling and Functionalization
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Suzuki coupling of 3-bromo-4-methoxybenzaldehyde with 3,5-dimethylphenylboronic acid.
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Demethylation with BBr₃ to yield hydroxyl group.
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Vilsmeier-Haack formylation.
Route B: Late-Stage Methylation
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Synthesize 4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde via cross-coupling.
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Methylate positions 3' and 5' using MeI/AlCl₃.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 58 | 49 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route A is superior in yield and scalability, though it requires stringent control during demethylation. Route B offers flexibility but suffers from lower efficiency.
Advanced Catalytic Systems
Recent advances employ:
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Palladium Nanoparticles : Enhance coupling efficiency (TON > 1,000).
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Photoredox Catalysis : For C–H activation at position 3, reducing steps.
Industrial-Scale Considerations
Continuous-flow reactors improve safety and yield for Friedel-Crafts and Vilsmeier-Haack steps:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products
Oxidation: 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-methanol.
Substitution: 4-Alkoxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a compound of considerable interest in various scientific fields, particularly in organic chemistry and materials science. This article delves into its applications across different domains, supported by comprehensive data tables and documented case studies.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its aldehyde group allows for various reactions such as:
- Condensation Reactions : It can participate in aldol condensation reactions, leading to the formation of more complex molecules.
- Formation of Schiff Bases : The aldehyde functionality can react with amines to form Schiff bases, which are useful intermediates in the synthesis of pharmaceuticals.
Case Study: Synthesis of Schiff Bases
A study demonstrated the use of this compound in synthesizing novel Schiff bases, which exhibited significant antimicrobial activity. The research highlighted the efficiency of the condensation reaction under mild conditions, yielding high purity products suitable for further biological evaluation.
Pharmaceutical Applications
The compound has shown promise in the pharmaceutical industry due to its structural features that can mimic biologically active compounds.
- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activity, making them potential candidates for developing nutraceuticals.
- Anti-inflammatory Agents : Studies have suggested that modifications of this compound may lead to compounds with anti-inflammatory properties.
Data Table: Biological Activities of Derivatives
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Hydroxy-3',5'-dimethyl-benzaldehyde | Antioxidant | 25 | |
| 4-Hydroxy-3',5'-dimethyl-benzamide | Anti-inflammatory | 30 | |
| 4-Hydroxy-3',5'-dimethyl-benzylamine | Antimicrobial | 15 |
Material Science
The compound's unique chemical structure allows it to be utilized in material science applications:
- Dyes and Pigments : Its chromophoric properties enable it to act as a dye or pigment in various materials, including plastics and textiles.
- Polymer Chemistry : It can be used as a monomer or crosslinking agent in polymer synthesis, enhancing the thermal and mechanical properties of polymers.
Case Study: Use in Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical strength. This was evidenced by comparative studies on polymer blends with and without this compound.
Chemical Sensors
The aldehyde group is sensitive to various environmental changes, making this compound suitable for developing chemical sensors:
- Detection of Amines : The compound can be used to create sensors that detect amine vapors due to its reactivity with amines, leading to a measurable change in color or fluorescence.
Data Table: Sensor Performance Metrics
| Sensor Type | Detection Limit (ppm) | Response Time (s) | Reference |
|---|---|---|---|
| Amine Sensor | 10 | 5 | |
| Humidity Sensor | 20 | 10 |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The biphenyl core provides a rigid structure that can fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1261958-43-3)
- Key Differences : The hydroxy group is shifted to the 3'-position instead of 4', while retaining the 5'-methyl group.
- Impact : This positional isomer exhibits reduced polarity compared to the target compound, as the 3'-hydroxy group forms weaker intramolecular hydrogen bonds. Computational studies suggest a lower topological polar surface area (TPSA) (~50 Ų vs. ~57.5 Ų for the target compound) .
- Applications : Primarily used as a synthetic precursor for heterocyclic compounds with antimicrobial activity .
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS: 118350-17-7)
- Key Differences : Methoxy group replaces the hydroxy group at the 4'-position.
- Impact : The methoxy group enhances electron-donating effects, increasing stability against oxidation. However, it reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents .
- Synthesis : Synthesized via Suzuki-Miyaura coupling between 3-carboxaldehyde phenylboronic acid and 4-methoxyphenyl bromide, achieving yields >75% .
Halogen and Bulky Substituents
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 2624416-88-0)
- Key Differences : Incorporates acetyl and chloro substituents at the 5' and 2' positions, respectively.
- Impact : The electron-withdrawing chloro and acetyl groups significantly lower the carbaldehyde’s electrophilicity, reducing reactivity in nucleophilic additions. Boiling point (406.5°C) and density (1.308 g/cm³) are higher due to increased molecular weight (C₁₆H₁₃ClO₂; MW: 272.73) .
- Applications : Investigated as a kinase inhibitor intermediate in oncology research .
4'-Bromo-2'-ethyl-6'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 3002506-97-7)
- Key Differences : Bromo and ethyl substituents introduce steric hindrance.
- Impact : The bulky ethyl group reduces reaction rates in cross-coupling reactions, while bromo substituents enable further functionalization via Buchwald-Hartwig amination. Predicted density: 1.308 g/cm³ .
Functional Group Modifications
4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carboxylic Acid (CAS: 1261961-26-5)
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS: 14562-10-8)
- Key Differences : Hydroxy group at the 2-position instead of 4.
- Impact : Enhanced intramolecular hydrogen bonding between the 2-hydroxy and carbaldehyde groups, stabilizing the planar conformation. Applications include fluorescence probes .
Comparative Data Table
Biological Activity
4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the biphenyl family, characterized by two phenyl rings connected by a single bond. The presence of hydroxyl and aldehyde functional groups significantly influences its reactivity and biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is primarily attributed to the hydroxyl group, which can donate hydrogen atoms to free radicals, stabilizing them.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory concentrations (IC50) ranging from 25 to 50 µg/mL. The following table summarizes the antimicrobial activity:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 45 |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Cytotoxicity
Cytotoxic assays have been conducted using various cancer cell lines to assess the compound's potential as an anticancer agent. The results indicate that it induces apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential. The following table outlines the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Gene Expression Modulation : The compound influences gene expression related to oxidative stress and apoptosis pathways.
- Cell Signaling Pathways : It may activate or inhibit specific signaling cascades that regulate cell survival and proliferation.
Study on Anticancer Activity
A recent study investigated the effects of this compound on breast cancer models. Mice treated with varying doses showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that the compound effectively targets cancer cells while sparing normal tissues.
Toxicological Assessment
In toxicological evaluations using zebrafish models, it was observed that high concentrations of the compound led to developmental abnormalities and increased mortality rates. This highlights the importance of dosage in therapeutic applications.
Q & A
What are the established synthetic pathways for 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, and what are their limitations?
Level: Basic
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which link aromatic boronic acids to halogenated benzaldehyde derivatives. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate aryl-aryl bond formation .
- Protecting the hydroxyl group during coupling to prevent side reactions, followed by deprotection .
Limitations include low yields due to steric hindrance from the dimethyl substituents and competing homocoupling. Optimizing catalyst loading (0.5–2 mol%) and solvent polarity (e.g., toluene/water mixtures) can mitigate these issues .
Which spectroscopic methods are most effective for characterizing the structural purity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the biphenyl scaffold and substituent positions. Key signals include the aldehyde proton (~10 ppm) and hydroxyl proton (broad ~5–6 ppm). Aromatic protons from dimethyl groups appear as singlets (~2.3 ppm for CH₃) .
- HPLC-MS: Reverse-phase HPLC with a C18 column (methanol/water mobile phase) coupled with mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 270.3) and detects impurities .
How can reaction conditions be optimized to improve yields in cross-coupling syntheses of this compound?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf)) with varying ligands to enhance steric tolerance. Bidentate ligands improve stability in dimethyl-substituted systems .
- Solvent Effects: Use mixed solvents (e.g., DMF/H₂O) to balance solubility and reactivity. Elevated temperatures (80–100°C) accelerate coupling but may increase side products .
- AI-Driven Optimization: Tools like COMSOL Multiphysics can model reaction kinetics and predict optimal parameters (e.g., temperature, stoichiometry) .
How should researchers resolve contradictions in reported spectroscopic data for this compound?
Level: Advanced
Methodological Answer:
- Comparative Analysis: Cross-reference data from multiple sources (e.g., DSSTox, PubChem) to identify consistent peaks. Discrepancies in hydroxyl group chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) .
- Isolation of By-Products: Use preparative TLC or column chromatography to isolate impurities (e.g., dehydroxylated derivatives) and characterize them via high-resolution MS .
What are the solubility and stability profiles of this compound under experimental conditions?
Level: Basic
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced using β-cyclodextrin inclusion complexes .
- Stability: Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., carboxylic acid derivatives) can be monitored via periodic HPLC analysis .
What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?
Level: Advanced
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., aldehyde group) .
- Molecular Dynamics Simulations: Assess solvent effects on reaction pathways using tools like GROMACS .
How can factorial design improve experimental efficiency in synthesizing derivatives of this compound?
Level: Advanced
Methodological Answer:
A 2³ factorial design can evaluate three variables (catalyst amount, temperature, reaction time) to identify interactions affecting yield. For example:
- Factors: Catalyst (1–2 mol%), Temperature (70–90°C), Time (12–24 hrs).
- Response Surface Methodology (RSM) then optimizes these parameters statistically .
What are the key research applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
- Drug Intermediate: Used in synthesizing kinase inhibitors or anti-inflammatory agents due to its biphenyl core .
- Fluorescent Probes: The aldehyde group facilitates Schiff base formation for labeling biomolecules .
What strategies mitigate by-product formation during large-scale synthesis?
Level: Advanced
Methodological Answer:
- In Situ Protection: Temporarily protect the hydroxyl group with acetyl chloride to prevent oxidation during coupling .
- Continuous Flow Chemistry: Reduces side reactions via precise control of residence time and temperature .
How is regioselectivity analyzed in electrophilic substitution reactions of this compound?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
